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Comparative Overview: Fortimicins vs. Istamycins

The table below summarizes the key characteristics of these aminoglycoside groups based on the gathered

data.

Feature Fortimicins Istamycins

Producing
Organism

Micromonospora olivasterospora [1] Streptomyces tenjimariensis [2] [1]

Core Structure Bicyclic; contains a fortamine moiety [3] Contains a 2-deoxystreptamine (2-
DOS) ring [4]

Example
Members

Fortimicin A, Fortimicin B, Dactimicin [3]
[1]

Istamycin A, Istamycin B [2]

Antibacterial
Activity

Broad-spectrum; active against various
Gram-positive and Gram-negative

bacteria, including some resistant strains
[3] [5]. Relatively weak against P.
aeruginosa [5].

As active as Fortimicin A and Sporaricin
A against Gram-positive and Gram-

negative bacteria, including
aminoglycoside-resistant strains [2].
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Feature Fortimicins Istamycins

Mechanism of
Action

Inhibits protein synthesis; induces
misreading of mRNA; inhibits dissociation

of 70S ribosomes [3].

Information not specified in search
results; presumed similar to other 2-

DOS aminoglycosides.

Key Enzymatic
Resistance

AAC(3)-Ia and AAC(3)-XIa enzymes can

acetylate and inactivate Fortimicin [6].

Resistant to inactivation by many

common aminoglycoside-modifying
enzymes [2].

Biosynthetic
Pathway

Similar biosynthetic pathway to
Istamycins, involving steps like 2''-N-

formimidoylation [1].

Similar biosynthetic pathway to
Fortimicins; intermediates (IS-A0, IS-

B0) can be converted to final products
by M. olivasterospora [1].

Supporting Experimental Data and Protocols

To support the information in the table, here is a summary of key experimental findings and methodologies

from the literature.

Checkerboard Synergy Assay (Fortimicin): A 2024 study evaluated Fortimicin (FTM) in

combination with other antibiotics against multidrug-resistant P. aeruginosa. The synergy was
determined using the checkerboard method, calculating the Fractional Inhibitory Concentration
Index (FICI). The highest synergistic effect was observed with β-lactams: Meropenem (71%),
Ceftazidime (59%), and Aztreonam (43%). A strong additive effect was seen with Amikacin (69%)
[7].
In Vitro Susceptibility Testing (Fortimicin A): A 1977 study compared the activity of Fortimicin A

against 352 bacterial strains. It was found to have activity comparable to amikacin, though generally
slightly less than gentamicin or tobramycin. A key finding was its excellent activity against a panel of

95 gentamicin-resistant Gram-negative bacilli, inhibiting 92.6% of strains at a concentration of 6.2
µg/mL, compared to 90.5% for amikacin and only 23.2% for gentamicin [5].

Enzymatic Resistance Profiling: Structural and functional studies have identified that the resistance
enzymes AAC(3)-Ia and AAC(3)-XIa can acetylate and confer resistance to Fortimicin. Notably, these

enzymes bind the antibiotic in a unique "boat" conformation, a departure from the "target mimicry"
strategy used by most other aminoglycoside-modifying enzymes [6].

Biosynthetic Pathway Analysis: A 1989 comparative study demonstrated the biosynthetic similarity
between the producers of Fortimicin and Istamycin. A blocked Istamycin mutant of S. tenjimariensis
was able to convert a Fortimicin intermediate (FT-B) into 1-epi-FT-B and dactimicin. Conversely, M.

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 5 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC180039/
https://www.nature.com/articles/s42004-025-01666-0
https://pubmed.ncbi.nlm.nih.gov/7195896/
https://pubmed.ncbi.nlm.nih.gov/2722689/
https://pubmed.ncbi.nlm.nih.gov/2722689/
https://bmcmicrobiol.biomedcentral.com/articles/10.1186/s12866-024-03316-2
https://www.jstage.jst.go.jp/article/antibiotics1968/30/7/30_7_564/_article/-char/en
https://www.nature.com/articles/s42004-025-01666-0
https://www.smolecule.com/products/s13245976?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


olivasterospora (the Fortimicin producer) could convert Istamycin intermediates (IS-A0 and IS-B0)

into their 2''-N-formimidoyl derivatives (IS-A3 and IS-B3) [1].

Experimental Workflow for Biosynthetic Pathway
Analysis

The following diagram illustrates the cross-conversion experiments that established the biosynthetic

similarity between the Fortimicin and Istamycin pathways.

Biosynthetic Pathway Cross-Conversion

Fortimicin (FT) PathwayIstamycin (IS) Pathway

M. olivasterospora
(Fortimicin Producer)

IS-A0 Intermediate

converts

IS-B0 Intermediate

converts

IS-A3
(2''-N-formimidoyl-IS-A)

forms

S. tenjimariensis
(Istamycin Producer)

FT-B Intermediate

converts

Dactimicin
(2''-N-formimidoyl-FT-A)

forms

Click to download full resolution via product page

Summary and Key Insights

Structural Distinction: The fundamental difference lies in their core structures. Istamycins belong to
the large 2-deoxystreptamine (2-DOS) family [4], whereas Fortimicins are characterized by a unique

fortamine moiety, making them pseudodisaccharides [3].
Activity Profile: Both antibiotic groups demonstrate broad-spectrum activity against clinically relevant

bacteria, including strains resistant to older aminoglycosides like gentamicin [2] [5].
Synergy Potential: Recent evidence suggests that Fortimicin has strong potential for use in

combination therapy, particularly with β-lactam antibiotics, to treat challenging multidrug-resistant
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infections [7].

Shared Biosynthesis: Despite their structural differences, the biosynthetic pathways for Fortimicins
and Istamycins are remarkably similar, as evidenced by the ability of their respective producing

organisms to cross-convert biosynthetic intermediates [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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